molecular formula C26H23FN2O5S B2852889 N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 872198-86-2

N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2852889
CAS No.: 872198-86-2
M. Wt: 494.54
InChI Key: ZTNKZGOHUGMDLW-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-derived acetamide class, characterized by a 1,4-dihydroquinolin-4-one core substituted with a 6-fluoro group and a 4-methoxybenzenesulfonyl moiety at position 2. The acetamide side chain is linked to a 2,4-dimethylphenyl group, distinguishing it from structurally related analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-16-4-10-22(17(2)12-16)28-25(30)15-29-14-24(26(31)21-13-18(27)5-11-23(21)29)35(32,33)20-8-6-19(34-3)7-9-20/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNKZGOHUGMDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C26H23FN2O5S
  • Molecular Weight : 494.54 g/mol
  • CAS Number : 872198-86-2

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the quinoline moiety is known to confer several pharmacological properties, including antimicrobial and anti-inflammatory effects. The sulfonamide group enhances solubility and bioavailability, making it a promising candidate for therapeutic applications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for bacterial replication.

Anti-inflammatory Properties

Research indicates that quinoline derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity may be mediated through the modulation of the NF-kB signaling pathway, which plays a pivotal role in inflammation.

Case Studies

  • In Vitro Studies : A study assessing the anti-inflammatory effects of related quinoline compounds demonstrated a reduction in IL-6 and TNF-alpha levels in macrophage cultures treated with these compounds.
  • In Vivo Models : In animal models of inflammation, administration of similar quinoline derivatives resulted in decreased paw edema and inflammatory cell infiltration, suggesting effective anti-inflammatory action.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
CytotoxicitySelective cytotoxicity against cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Notable Features
Target Compound 3-(4-Methoxybenzenesulfonyl), 6-fluoro, N-(2,4-dimethylphenyl) C₂₆H₂₄FN₂O₅S Enhanced electron-withdrawing sulfonyl group; increased lipophilicity from methyl groups
2-[6-Fluoro-3-(4-Fluorobenzenesulfonyl)-4-Oxo-1(4H)-Quinolinyl]-N-(2-Methylphenyl)Acetamide 3-(4-Fluorobenzenesulfonyl), 6-fluoro, N-(2-methylphenyl) C₂₄H₁₈F₂N₂O₄S Reduced electron-donating capacity (fluoro vs. methoxy); lower steric bulk
N-(2,4-Dimethoxyphenyl)-2-[6-Fluoro-3-(4-Methoxybenzoyl)-4-Oxo-1(4H)-Quinolinyl]Acetamide 3-(4-Methoxybenzoyl), 6-fluoro, N-(2,4-dimethoxyphenyl) C₂₆H₂₄FN₂O₆ Benzoyl group instead of sulfonyl; increased electron density at position 3
N-(3,4-Difluorophenyl)-2-[6-Fluoro-3-(4-Methylbenzoyl)-4-Oxo-1(4H)-Quinolinyl]Acetamide 3-(4-Methylbenzoyl), 6-fluoro, N-(3,4-difluorophenyl) C₂₆H₁₈F₃N₂O₃ Difluorophenyl acetamide; altered hydrogen-bonding potential
2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide 3-sulfanyl, 6-chloro, 4-phenyl, N-(4-methylphenyl) C₂₄H₁₉ClN₂O₂S Thioether linkage; chloro substitution at position 6

Spectroscopic and Physicochemical Comparisons

  • NMR Profiles : The 6-fluoro and 4-methoxybenzenesulfonyl groups in the target compound induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) compared to analogs with benzoyl or fluorobenzenesulfonyl groups. These shifts reflect differences in electron-withdrawing effects and hydrogen-bonding capabilities .
  • Hydrogen Bonding : The planar amide group in the target compound facilitates dimer formation via N–H⋯O interactions, similar to N-(3,4-dichlorophenyl) analogs. However, steric hindrance from the 2,4-dimethylphenyl group may reduce intermolecular interactions compared to smaller substituents (e.g., 2-methylphenyl) .

Bioactivity Considerations

While direct bioactivity data for the target compound are absent in the provided evidence, related compounds exhibit diverse applications:

  • Enzyme Inhibition: Quinoline derivatives with electron-withdrawing substituents (e.g., sulfonyl) are often explored as kinase or protease inhibitors .

Key Research Findings

Sulfonyl vs. Benzoyl Groups : The 4-methoxybenzenesulfonyl group in the target compound enhances metabolic stability compared to benzoyl-containing analogs, which are more prone to hydrolysis .

Crystallographic Behavior : Unlike N-(3,4-dichlorophenyl) analogs, which form R₂²(10) hydrogen-bonded dimers, the target compound’s bulky substituents may favor alternative packing modes, impacting crystallinity .

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